molecular formula C31H46N4O3S B1192129 AF10

AF10

Cat. No. B1192129
M. Wt: 554.794
InChI Key: TVLUISYLQJEAGO-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF10 is a novel selective and potent inhibitor of Sirtuin 2 (SIRT2), demonstrating broad cytotoxicity amongst cancer cell lines, but minimal toxicity in noncancerous cells.

Scientific Research Applications

Interaction with GAS41 and Chromatin Remodeling

  • AF10 and Hematologic Malignancies : this compound is implicated in chromosomal translocations associated with hematologic malignancies. The fusion proteins MLL/AF10 and CALM/AF10 consistently retain this compound's leucine zipper motif. This motif interacts with GAS41, a protein linked to chromatin remodeling and gene regulation, suggesting that these fusions might interfere with normal gene regulation (Debernardi et al., 2002).

This compound as a Transcription Factor

  • This compound's Structural Features : this compound is characterized as a transcription factor with distinct structural features like a zinc finger region and a leucine zipper. It is a part of a novel class of transcription factors, which includes AF17 and BR140, playing a role in acute myeloid leukemias (Chaplin et al., 1995).

This compound's Role in Methylation and Leukemogenesis

  • Regulation of H3K79 Methylation : this compound contains a reader domain crucial for regulating H3K79 methylation, a process integral to leukemogenesis. It recognizes unmodified H3K27 and is essential for H3K79 dimethylation and the expression of DOT1L-target genes, impacting the proliferation of leukemic cells (Chen et al., 2015).

This compound in Hematopoietic Cell Survival

  • Importance in Hematopoiesis : this compound plays a critical role in hematopoietic differentiation. Its expression is altered during hematopoietic differentiation, particularly in stem cells and multipotent progenitors. Both overexpression and underexpression of this compound can lead to apoptotic cell death, indicating its key role in the maintenance of hematopoietic cells (Chamorro-Garcia et al., 2012).

Cellular Distribution and Expression

  • Expression in Murine Models : The murine homologue of this compound shows high expression in postmeiotic germ cells and the white matter of the cerebellum. Its expression pattern suggests a role in suppressing proliferation rather than in differentiation, which might be significant in understanding this compound's function in normal and malignant cells (Linder et al., 1998).

Molecular Mechanism of this compound in Leukemia

  • This compound Translocations in Leukemia : Chromosomal translocations involving this compound, such as the t(10;11) translocation, result in the fusion of this compound with other genes, which is a characteristic feature in acute myeloid leukemia. These fusions often retain functional domains of this compound, implicating them in the pathogenesis of leukemia (Chaplin et al., 1995).

This compound's Interaction with Hematopoietic Regulators

  • Interaction with Ikaros in Leukemia : this compound's interaction with the transcription factor Ikaros, a key regulator of hematopoiesis, is crucial in leukemia. The CALM/AF10 fusion leads to altered Ikaros localization and function, contributing to leukemogenesis (Greif et al., 2006).

Genomic and Proteomic Profiling in Leukemia

  • Oncogenesis Mechanisms : Genomic and proteomic analyses of this compound-fusion oncoproteins have identified molecular mechanisms of leukemogenesis and potential therapeutic targets. These studies have shown activation of cytokine signaling and Jak-Stat pathways by this compound fusions, highlighting possible intervention points in this compound-fusion-driven AML (Chen et al., 2018).

Biochemical Analysis of this compound

  • Biochemical Properties : this compound exhibits unique biochemical characteristics, including a protein-protein interaction motif and DNA-binding capability. This understanding aids in comprehending this compound's role in leukemogenesis and its interaction with chromatin (Linder et al., 2000).

properties

Molecular Formula

C31H46N4O3S

Molecular Weight

554.794

IUPAC Name

Benzyl (S)-(6-(3-decylthioureido)-1-oxo-1-(phenylamino)hexan-2-yl)carbamate

InChI

InChI=1S/C31H46N4O3S/c1-2-3-4-5-6-7-8-16-23-32-30(39)33-24-17-15-22-28(29(36)34-27-20-13-10-14-21-27)35-31(37)38-25-26-18-11-9-12-19-26/h9-14,18-21,28H,2-8,15-17,22-25H2,1H3,(H,34,36)(H,35,37)(H2,32,33,39)/t28-/m0/s1

InChI Key

TVLUISYLQJEAGO-NDEPHWFRSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(NCCCCCCCCCC)=S)C(NC2=CC=CC=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AF10;  AF-10;  AF 10

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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